N,N-Dimethyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxamide
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Overview
Description
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of l-proline as an organocatalyst, which facilitates the formation of the spirocyclic structure under mild reaction conditions using solvents like 1-propanol . Another method involves the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural features.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have shown that similar compounds can inhibit enzymes like DNA gyrase and CDK 6, suggesting potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles and indoline derivatives, such as:
- 1-Ethyl-1,2-dihydro-2′,6′-dimethyl-2-oxospiro[3H-indole-3,4′(1′H)-pyridine]-3′,5′-dicarbonitrile
- 2,7-Diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile
Uniqueness
N,N-Dimethyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxamide is unique due to its specific combination of indoline and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)13(19)10-3-4-12-11(9-10)15(14(20)17-12)5-7-16-8-6-15/h3-4,9,16H,5-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUCZDXLDMVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)NC(=O)C23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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